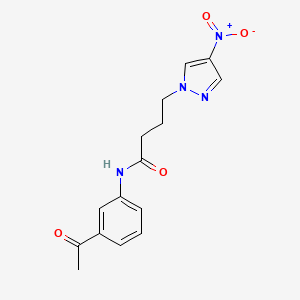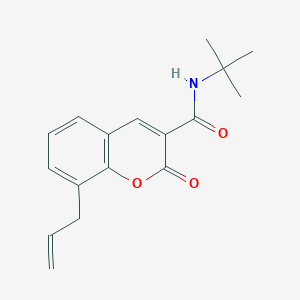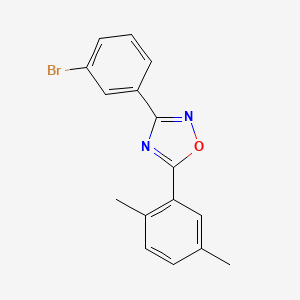
N-(3-acetylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide
Vue d'ensemble
Description
N-(3-acetylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide, also known as ANPP, is a chemical compound that has been of interest in scientific research due to its potential applications in various fields. ANPP is a precursor to fentanyl, a synthetic opioid that is used for pain relief in medical settings. However,
Mécanisme D'action
N-(3-acetylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide acts as a precursor to fentanyl, a potent synthetic opioid that binds to mu-opioid receptors in the brain and spinal cord. N-(3-acetylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide is converted to fentanyl through a series of chemical reactions, and once fentanyl is formed, it can bind to opioid receptors and produce its effects. The exact mechanism of action of N-(3-acetylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide itself is not well understood, but it is thought to act as a prodrug that is converted to fentanyl in vivo.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide itself does not have any significant biochemical or physiological effects, as it is converted to fentanyl before it can produce any effects. Fentanyl, on the other hand, produces a range of effects on the central nervous system, including pain relief, sedation, and respiratory depression. These effects are mediated by the binding of fentanyl to mu-opioid receptors in the brain and spinal cord.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-acetylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has several advantages for use in lab experiments, including its high purity and stability, as well as its relatively low cost compared to other starting materials. However, N-(3-acetylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Orientations Futures
There are several potential future directions for research on N-(3-acetylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide, including the development of new synthetic methods for its production, the synthesis of new compounds based on N-(3-acetylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide as a starting material, and the study of its effects on other biological systems beyond the central nervous system. Additionally, N-(3-acetylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide may have applications in fields such as drug delivery and nanotechnology, where its chemical properties could be exploited for new applications.
Applications De Recherche Scientifique
N-(3-acetylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, N-(3-acetylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has been used as a starting material for the synthesis of new compounds with potential therapeutic properties. In pharmacology, N-(3-acetylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has been studied for its effects on the central nervous system, particularly its ability to bind to opioid receptors. In neuroscience, N-(3-acetylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has been used as a tool to study the mechanisms of pain perception and addiction.
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-4-(4-nitropyrazol-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4/c1-11(20)12-4-2-5-13(8-12)17-15(21)6-3-7-18-10-14(9-16-18)19(22)23/h2,4-5,8-10H,3,6-7H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLHQSDSDCBTAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CCCN2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-N-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3605561.png)




![N-(2-chloro-5-methoxyphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B3605602.png)
![N-(4-ethylphenyl)-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B3605616.png)


![6-(3-methyl-1-benzofuran-2-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B3605624.png)
![N-[2-(difluoromethoxy)phenyl]-4-ethoxybenzamide](/img/structure/B3605638.png)
![1,1'-[1,4-phenylenebis(methylene)]bis-1H-1,2,3-benzotriazole](/img/structure/B3605647.png)
![ethyl 4-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate](/img/structure/B3605652.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-nitrobenzamide](/img/structure/B3605669.png)